molecular formula C8H17N3O B3052720 4-Piperazin-1-ylmorpholine CAS No. 442563-55-5

4-Piperazin-1-ylmorpholine

Cat. No.: B3052720
CAS No.: 442563-55-5
M. Wt: 171.24 g/mol
InChI Key: NZUUXQSBKZPFKK-UHFFFAOYSA-N
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Description

4-Piperazin-1-ylmorpholine is a heterocyclic organic compound that features both a piperazine and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperazin-1-ylmorpholine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microreactors and photochemical strategies has also been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Piperazin-1-ylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazines and morpholines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 4-Piperazin-1-ylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in neurotransmission and metabolic regulation. Its effects are mediated through binding to active sites on target proteins, leading to alterations in their activity and function .

Comparison with Similar Compounds

Uniqueness: 4-Piperazin-1-ylmorpholine is unique due to the presence of both piperazine and morpholine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-piperazin-1-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-3-10(4-2-9-1)11-5-7-12-8-6-11/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUUXQSBKZPFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375174
Record name 4-piperazin-1-ylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442563-55-5
Record name 4-piperazin-1-ylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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